2-(2-Hexyldecyl)thiophene
Description
Significance of π-Conjugated Systems in Organic Electronics and Photonics
At the heart of organic electronics and photonics are π-conjugated systems—molecular structures characterized by alternating single and double bonds. This arrangement allows for the delocalization of π-electrons along the molecular backbone, a feature that is fundamental to their electronic functionality. These delocalized electrons can be excited by light or an electric field, enabling the transport of charge carriers (electrons and holes). This property makes π-conjugated materials semiconducting and suitable for use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. acs.orgrsc.orgmdpi.com The ability to engineer the electronic properties of these materials through synthetic chemistry offers a significant advantage over traditional inorganic semiconductors. mdpi.com
Overview of Thiophene (B33073) as a Foundational Heterocyclic Building Block
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. sci-hub.se It is a popular building block for organic semiconductors due to several key characteristics. semanticscholar.org Its aromaticity lends it high chemical stability, while the sulfur atom's lone pair of electrons contributes to the π-electron system, enhancing its electron-donating properties. acs.org Compared to other five-membered heterocycles like furan (B31954) and pyrrole, thiophene exhibits a higher resonance energy, contributing to its stability. acs.org Furthermore, the thiophene ring is readily functionalized at various positions, allowing for the systematic tuning of its electronic and physical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. semanticscholar.org This versatility has made thiophene-based materials ubiquitous in organic electronics research. semanticscholar.orgacs.org
Rationale for Alkyl Chain Functionalization in Thiophene Derivatives
While the conjugated backbone governs the fundamental electronic properties of a thiophene-based material, the attachment of flexible alkyl side chains is crucial for practical applications. These side chains are not merely passive appendages; they play a critical role in the material's processability and solid-state organization. Unsubstituted conjugated polymers are often insoluble and have high melting points, making them difficult to process into the thin, uniform films required for electronic devices. The introduction of alkyl chains disrupts the strong intermolecular forces, enhancing solubility in common organic solvents and enabling solution-based processing techniques like spin-coating and printing. researchgate.net
The structure of the alkyl side chain—its length, branching point, and bulkiness—has a profound impact on the final properties of the material. Branched alkyl chains, such as the 2-hexyldecyl group, are particularly effective at improving solubility compared to their linear counterparts. researchgate.net The increased steric hindrance provided by the branching prevents the polymer chains from packing too tightly in solution, thus enhancing their solubility. semanticscholar.orgscirp.org
In the solid state, this same steric effect influences the thin-film morphology. The way polymer chains pack together dictates the efficiency of charge transport between chains. While excessively bulky side chains can hinder the close π-π stacking necessary for efficient charge hopping, a well-designed branched chain can facilitate favorable molecular packing. semanticscholar.orgscirp.org For instance, the position of the branching point relative to the polymer backbone is a critical parameter. Moving the branching point further away from the backbone can sometimes lead to tighter packing and improved charge mobility. researchgate.net Therefore, the choice of a specific branched alkyl chain, like 2-hexyldecyl, is a deliberate strategy to balance the competing requirements of good solution processability and optimal solid-state morphology for high-performance electronic devices. semanticscholar.orgresearchgate.netscirp.org
Contextualizing 2-(2-Hexyldecyl)thiophene within Contemporary Organic Semiconductor Research
This compound serves as a vital building block in the synthesis of a variety of high-performance organic semiconductors. acs.orgrsc.orgwhiterose.ac.uk Its primary role is to impart solubility and influence the solid-state packing of the resulting polymers or small molecules. Research has shown that the inclusion of the 2-hexyldecyl side chain can lead to materials with desirable properties for both organic solar cells and field-effect transistors.
In the realm of organic photovoltaics, the 2-hexyldecyl group has been incorporated into donor-acceptor copolymers. Comparative studies have demonstrated that the bulkiness of this side chain can influence the HOMO energy levels and the open-circuit voltage (Voc) of the resulting solar cell devices. mdpi.com For example, in a series of polymers, the one containing the 2-hexyldecyl side chain (PE52) exhibited a Voc of 0.80 V, intermediate between polymers with the smaller 2-butyloctyl chain (0.79 V) and the larger 2-octyldodecyl chain (0.83 V). mdpi.com
In the context of organic field-effect transistors, the 2-hexyldecyl chain has been shown to affect the charge carrier mobility. Lee et al. investigated DPP-based polymers and found that extending the alkyl chain length from 2-hexyldecyl to 2-octyldodecyl increased the structural order in thin films, resulting in higher charge carrier mobilities. rsc.org This highlights the subtle yet significant role that the specific structure of the alkyl side chain plays in determining the electronic performance of the final material. The use of this compound is therefore a strategic choice in the molecular engineering of organic semiconductors, aiming to optimize solubility, film morphology, and ultimately, device efficiency.
Research Findings on Polymers Incorporating this compound
The following tables summarize key findings from research on various polymers that utilize the this compound moiety or employ the 2-hexyldecyl side chain in a similar capacity.
Table 1: Photovoltaic Performance of Polymers with Varying Branched Alkyl Side Chains
| Polymer Name | Branched Alkyl Side Chain | HOMO (eV) | LUMO (eV) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PE51 | 2-Butyloctyl | - | - | 0.79 | - | - | - |
| PE52 mdpi.com | 2-Hexyldecyl | - | - | 0.80 | - | - | - |
| PE53 | 2-Octyldodecyl | - | - | 0.83 | - | - | - |
| PTVT-T8 rsc.org | 2-Hexyldecyl | - | - | - | - | - | 6.79 |
| pT3DPP-HD acs.org | 2-Hexyldecyl | -5.3 | -4.0 | - | - | - | - |
Data sourced from comparative studies on polymer solar cells. Dashes indicate data not provided in the source.
Table 2: Charge Mobility in Organic Field-Effect Transistors (OFETs)
| Polymer Name | Side Chain on DPP unit | Hole Mobility (µh) (cm²/Vs) |
| pT2TTDPP-HD acs.org | 2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione | >0.1 |
| P(DPP6DOT2-T) rsc.org | 2-hexyldecyl | 0.2 |
| P(DPP2ODT2-T) | 2-octyldodecyl | 0.7 |
This table presents data on hole mobility in OFETs, illustrating the impact of side chain length on charge transport properties.
Table 3: Properties of the Building Block this compound
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 1215857-68-3 sigmaaldrich.com |
| Molecular Formula | C₂₀H₃₆S sigmaaldrich.com |
| Molecular Weight | 308.57 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | ≥95% - 97% sigmaaldrich.comfluorochem.co.uk |
| Storage Temperature | 2-8°C, sealed in dry, dark place sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hexyldecyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKNWJQSAYEBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for 2 2 Hexyldecyl Thiophene and Its Functionalized Derivatives
Direct Synthesis of 2-(2-Hexyldecyl)thiophene
The direct attachment of the 2-hexyldecyl group to the thiophene (B33073) ring is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity, enabling the construction of the target molecule with good yields.
Kumada Coupling Reactions for Alkyl Chain Introduction
Kumada coupling stands as a prominent method for the formation of carbon-carbon bonds between an organohalide and a Grignard reagent, catalyzed by a nickel or palladium complex. In the synthesis of this compound, this typically involves the reaction of a halothiophene, such as 2-bromothiophene (B119243) or 2-chlorothiophene, with 2-hexyldecylmagnesium bromide.
The general reaction scheme is as follows:
Thiophene-2-X + (2-Hexyldecyl)MgBr --(Ni or Pd catalyst)--> this compound
Where X represents a halogen (Br, Cl).
The choice of catalyst is critical, with nickel-based catalysts like Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) and Ni(dppe)Cl₂ (dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II)) being widely employed for their effectiveness in coupling alkyl Grignard reagents. rsc.orgacgpubs.org Palladium catalysts, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), can also be utilized. rsc.org
Stille Coupling Reaction Strategies for Functionalization
While less common for the direct synthesis of the parent this compound, the Stille coupling is a powerful tool for the functionalization of this moiety, particularly in the context of polymer synthesis. This reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. For instance, a pre-formed this compound could be halogenated and then coupled with a stannylated comonomer, or a stannylated this compound could be reacted with a halogenated comonomer. The versatility of the Stille reaction allows for the creation of complex polymer architectures. wikipedia.orgorganic-chemistry.org
Palladium and Nickel-Catalyzed Cross-Coupling Approaches
Beyond the classical Kumada and Stille reactions, a broader range of palladium and nickel-catalyzed cross-coupling methodologies are applicable. These include Suzuki coupling, which utilizes organoboron reagents, and Negishi coupling, which employs organozinc reagents. The choice of a specific cross-coupling reaction often depends on the functional group tolerance, availability of starting materials, and desired purity of the final product. For instance, Suzuki coupling offers the advantage of using relatively stable and less toxic organoboron reagents. nih.govresearchgate.net
Nickel-catalyzed cross-electrophile coupling has also emerged as a powerful technique, allowing for the coupling of two different electrophiles, such as an alkyl bromide and a chloropyridine, in the presence of a reducing agent. nih.govnih.gov This approach could potentially be adapted for the synthesis of this compound.
Reaction Conditions and Optimization for Yield and Purity
Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst and ligand, solvent, temperature, and reaction time.
For Kumada coupling, anhydrous conditions are crucial due to the moisture sensitivity of Grignard reagents. Tetrahydrofuran (B95107) (THF) is a commonly used solvent. The reaction temperature can vary, but often reactions are initiated at room temperature and may be heated to reflux to ensure completion. The catalyst loading is typically in the range of 1-5 mol%.
| Parameter | Typical Condition | Effect on Reaction |
| Catalyst | Ni(dppp)Cl₂, Ni(dppe)Cl₂, Pd(PPh₃)₄ | Influences reaction rate and selectivity. |
| Solvent | Anhydrous THF | Essential for Grignard reagent stability. |
| Temperature | Room temperature to reflux | Affects reaction kinetics and side reactions. |
| Reactants | 2-Halothiophene, 2-Hexyldecylmagnesium bromide | Stoichiometry impacts yield and byproducts. |
Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, followed by distillation under reduced pressure to obtain the high-purity this compound.
Preparation of Monomers and Polymer Precursors Incorporating this compound
For the incorporation of the this compound unit into conjugated polymers, it must first be converted into a suitable monomer. This typically involves the introduction of reactive functional groups at specific positions on the thiophene ring, most commonly halogens or organotin moieties, to facilitate subsequent polymerization reactions like Stille or Suzuki polycondensation.
Halogenation and Stannylation Procedures for Subsequent Polymerization
Halogenation: Bromination is a common method for introducing reactive sites for cross-coupling polymerization. The 5-position of this compound is highly susceptible to electrophilic substitution. Bromination can be readily achieved using N-bromosuccinimide (NBS) in a suitable solvent like THF or chloroform, often at room temperature or slightly below. This yields 2-bromo-5-(2-hexyldecyl)thiophene, a key monomer for various polymerization techniques. chemimpex.com
Stannylation: For Stille polymerization, a stannylated monomer is required. This is typically prepared by first lithiating the this compound at the desired position (e.g., the 5-position) using a strong base like n-butyllithium (n-BuLi). The resulting lithiated species is then quenched with a trialkyltin halide, such as tributyltin chloride or trimethyltin (B158744) chloride, to afford the corresponding stannylated derivative, for example, 2-(tributylstannyl)-5-(2-hexyldecyl)thiophene. researchgate.netnih.gov
The following table summarizes the key monomer precursors and their typical synthetic routes:
| Monomer Precursor | Synthetic Method | Key Reagents |
| 2-Bromo-5-(2-hexyldecyl)thiophene | Electrophilic Bromination | N-Bromosuccinimide (NBS), THF |
| 2-(Tributylstannyl)-5-(2-hexyldecyl)thiophene | Lithiation followed by Stannylation | n-Butyllithium (n-BuLi), Tributyltin chloride |
These functionalized monomers serve as the fundamental building blocks for the synthesis of a wide array of conjugated polymers with tailored electronic and physical properties for applications in organic electronics.
Synthesis of Thiophene-Based Intermediates with 2-(2-Hexyldecyl) Side Chains
The introduction of the 2-hexyldecyl side chain onto the thiophene ring is a critical first step in the synthesis of more complex functionalized monomers. A common and effective method for this alkylation is the Kumada cross-coupling reaction. This reaction typically involves the coupling of a Grignard reagent, in this case, 2-hexyldecyl magnesium bromide, with a brominated thiophene derivative.
A typical synthetic route to this compound involves the reaction of 2-hexyldecyl bromide with magnesium to form the Grignard reagent, which is then coupled with a suitable thiophene precursor. For instance, the reaction of thiophene with 2-hexyldecyl bromide can be achieved to yield the desired product.
Furthermore, the synthesis of brominated intermediates, which are essential for subsequent functionalization and polymerization reactions, is well-established. For example, 2,5-dibromo-3-(2-hexyldecyl)thiophene can be prepared through the bromination of 3-(2-hexyldecyl)thiophene. This dibrominated compound serves as a versatile building block for the synthesis of conjugated polymers. The bromination is often carried out using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of tetrahydrofuran (THF) and acetic acid. The reaction proceeds by electrophilic substitution, with the bulky alkyl group directing the bromination to the available positions on the thiophene ring.
Below is a table summarizing a synthetic approach to a key brominated intermediate:
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield |
| 2,5-Dibromo-3-(6-bromohexyl)thiophene | 3-(6-Bromohexyl)thiophene | N-Bromosuccinimide (NBS) | THF/Acetic Acid | Room temperature, 3 hours | Not specified |
This table is based on a representative synthesis of a similar brominated alkylthiophene and illustrates a common methodology.
Regioselective Functionalization Techniques
The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for tuning the electronic and physical properties of the final materials. Regioselective functionalization allows for the precise construction of molecular architectures for applications in organic electronics.
One of the most powerful strategies for regioselective functionalization of thiophenes is directed ortho-metalation, often achieved through lithiation. The sulfur atom in the thiophene ring can direct deprotonation to the adjacent C5 position when treated with a strong base like n-butyllithium (n-BuLi). The resulting organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups with high regioselectivity.
For example, the lithiation of an alkylated thiophene at low temperatures, followed by quenching with an electrophile, allows for the introduction of a functional group specifically at the 5-position. This method is particularly useful for synthesizing monomers for well-defined conjugated polymers.
Common electrophiles used in these reactions include:
Halogens: Quenching with sources of bromine (e.g., Br₂) or iodine (e.g., I₂) introduces a halogen atom, which can then be used in cross-coupling reactions like Suzuki or Stille couplings.
Carbonyl compounds: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
Carbon dioxide: Quenching with CO₂ leads to the formation of a carboxylic acid.
Stannanes: Reagents like tributyltin chloride can be used to introduce a stannyl (B1234572) group, creating an intermediate for Stille coupling reactions.
The table below outlines a general approach to the regioselective functionalization of an alkylthiophene via lithiation:
| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Intermediate | Product | Regioselectivity |
| 3-Alkylthiophene | n-Butyllithium (n-BuLi) | Bromine (Br₂) | 2-Lithio-3-alkylthiophene | 2-Bromo-3-alkylthiophene | High selectivity for the 2-position |
This table illustrates a general principle of regioselective functionalization applicable to thiophenes with alkyl side chains.
The choice of the base, solvent, and temperature is critical to achieving high regioselectivity and avoiding side reactions. The bulky 2-hexyldecyl group can also play a role in directing the functionalization by sterically hindering certain positions on the thiophene ring. These regioselective techniques are indispensable tools for the rational design and synthesis of novel thiophene-based materials with tailored properties.
Advanced Spectroscopic and Structural Elucidation of 2 2 Hexyldecyl Thiophene and Its Polymeric Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of 2-(2-hexyldecyl)thiophene. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the chemical environment of each atom in the molecule can be generated, verifying the successful synthesis and purity of the compound.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the thiophene (B33073) ring and the aliphatic protons of the branched alkyl side chain are observed. The thiophene ring protons typically appear in the downfield region of the spectrum (δ 6.8–7.2 ppm) due to the deshielding effect of the aromatic ring current. Specifically, the proton at the 5-position (H5) often appears as a doublet of doublets, coupling to the protons at the 3- and 4-positions. The protons at the 3- and 4-positions (H3 and H4) also show characteristic splitting patterns based on their coupling to each other and to H5.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene H5 | ~7.17 | dd | 1H |
| Thiophene H3 | ~6.95 | dd | 1H |
| Thiophene H4 | ~6.85 | t | 1H |
| Thiophene-CH₂ -CH | ~2.80 | d | 2H |
| Thiophene-CH₂-CH | ~1.65 | m | 1H |
| Alkyl Chain -CH₂ - | 1.20-1.40 | m | 24H |
| Alkyl Chain -CH₃ | ~0.88 | t | 6H |
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbon atoms of the thiophene ring typically resonate in the aromatic region between δ 120-150 ppm. The carbon atom at the 2-position (C2), which is bonded to the alkyl substituent, is generally the most downfield of the ring carbons.
The aliphatic carbons of the 2-hexyldecyl chain appear in the upfield region, typically from δ 14-40 ppm. The terminal methyl carbons are the most shielded and appear around δ 14 ppm. The various methylene (B1212753) carbons along the chains can be resolved, and techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups. This detailed carbon map is crucial for verifying the connectivity and isomeric purity of the branched side chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C 2 | ~145 |
| Thiophene C 5 | ~127 |
| Thiophene C 3 | ~124 |
| Thiophene C 4 | ~123 |
| Thiophene-CH₂-CH | ~40 |
| Thiophene-CH₂ -CH | ~35 |
| Alkyl Chain -CH₂ - | 22-32 |
| Alkyl Chain -CH₃ | ~14 |
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination
For polymeric systems derived from this compound, such as poly(this compound), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution. This information is critical as properties like solubility, processability, and the performance of the final electronic device are highly dependent on the polymer's chain length and uniformity. nih.gov
GPC separates polymer chains based on their hydrodynamic volume in solution. The analysis yields several key parameters: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI), which is the ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). A PDI value close to 1.0 indicates a narrow distribution of polymer chain lengths, which is often desirable for achieving consistent and reproducible material properties. For conjugated polymers like poly(3-alkylthiophene)s, PDI values typically range from 1.5 to 2.5, depending on the polymerization method. nih.govrsc.org The analysis is typically performed at elevated temperatures using solvents such as tetrahydrofuran (B95107) (THF) or 1,2,4-trichlorobenzene (B33124) (TCB), with calibration performed against known polymer standards like polystyrene. ufl.edu
Table 3: Representative GPC Data for a Series of Poly(3-alkylthiophene)s
| Polymer Sample | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
|---|---|---|---|
| P3HT-15 | 15.2 | 24.3 | 1.60 |
| P3HT-21 | 21.4 | 38.5 | 1.80 |
| P3HT-52 | 52.1 | 91.7 | 1.76 |
| P3OT-38 | 38.0 | 72.2 | 1.90 |
Data adapted from representative studies on poly(3-alkylthiophene)s to illustrate typical values. nih.gov
X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure
X-ray diffraction techniques are paramount for elucidating the solid-state structure of materials, revealing how molecules pack in thin films. This molecular arrangement, or morphology, directly governs charge transport and is therefore a key determinant of device performance.
Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural data, offering precise atomic coordinates and detailed information about intermolecular interactions like π-π stacking distances and side-chain packing. However, obtaining single crystals suitable for SC-XRD is often challenging for polymers and for monomers that are liquids at room temperature, such as this compound. sigmaaldrich.com Therefore, this technique is most powerfully applied to solid, well-defined oligomers or other closely related model compounds. researchgate.net By studying these model systems, researchers can gain fundamental insights into the preferred packing motifs and intermolecular forces that are likely to dominate the morphology of the full polymeric system.
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is the principal technique for characterizing the molecular packing and orientation of polymer thin films on a substrate. washington.edu By directing an X-ray beam at a very shallow angle to the film surface, the diffraction pattern reveals the arrangement of the polymer chains, which is crucial for understanding charge transport pathways. xenocs.com
For poly(3-alkylthiophene)s, two primary packing orientations are typically observed:
Edge-on: The thiophene backbones are oriented parallel to the substrate, and the insulating alkyl side chains are perpendicular to the substrate. This orientation is often preferred for organic field-effect transistors as it facilitates in-plane charge transport through π-π stacking. washington.edu
Face-on: The thiophene backbones are oriented perpendicular to the substrate, with the π-π stacking direction also perpendicular to the substrate. This arrangement can be advantageous for organic photovoltaic devices. washington.edu
The GIWAXS pattern displays characteristic diffraction peaks. Lamellar peaks, indexed as (h00), appear in the low-q region and correspond to the d-spacing between polymer backbones separated by the interdigitated alkyl side chains. nsrrc.org.twstanford.edu The π-π stacking peak, indexed as (010), appears at a higher q-value and corresponds to the distance between adjacent stacked aromatic rings (typically ~3.8 Å). The orientation of these peaks (in-plane vs. out-of-plane) in the 2D diffraction image allows for the determination of the dominant molecular orientation. monash.edu
Table 4: Typical GIWAXS Diffraction Data for an Edge-On Oriented Poly(3-alkylthiophene) Thin Film
| Miller Index (hkl) | Peak Assignment | Scattering Vector (q) (Å⁻¹) | d-spacing (Å) | Orientation |
|---|---|---|---|---|
| (100) | Lamellar Stacking | ~0.38 | ~16.5 | Out-of-plane |
| (200) | Lamellar Stacking (2nd order) | ~0.76 | ~8.3 | Out-of-plane |
| (300) | Lamellar Stacking (3rd order) | ~1.14 | ~5.5 | Out-of-plane |
| (010) | π-π Stacking | ~1.65 | ~3.8 | In-plane |
Values are representative for a poly(3-alkylthiophene) with a C6-C10 branched side chain, demonstrating typical packing distances. stanford.edu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| poly(this compound) |
| Tetrahydrofuran (THF) |
| 1,2,4-Trichlorobenzene (TCB) |
| Polystyrene |
| poly(3-alkylthiophene) |
| P3HT (poly(3-hexylthiophene)) |
| P3OT (poly(3-octylthiophene)) |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful, non-destructive tool for probing the molecular structure of organic compounds by identifying the characteristic vibrational modes of their constituent chemical bonds. For this compound, both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a detailed "molecular fingerprint," offering insights into the integrity of the thiophene ring and the conformation of the bulky alkyl side chain, which are crucial for the material's application in organic electronics.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to distinct functional groups and structural motifs.
The FTIR spectrum of this compound is characterized by several key absorption bands. Strong vibrations observed in the 2800–3000 cm⁻¹ range are definitive indicators of the aliphatic C-H stretching modes within the hexyldecyl side chain. Specifically, symmetric and asymmetric stretching vibrations of methylene (CH₂) and methyl (CH₃) groups appear in this region. mdpi.comnih.gov Aromatic C-H stretching from the thiophene ring is typically observed at higher wavenumbers, generally in the 3000-3100 cm⁻¹ region. iosrjournals.org
The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. The aromatic C=C stretching vibrations of the thiophene ring are found between approximately 1430 and 1530 cm⁻¹. mdpi.comiosrjournals.org The integrity of the thiophene heterocycle is further confirmed by the C-S stretching vibration, which has been reported to appear around 690 cm⁻¹. Bending (scissoring) vibrations of the CH₂ groups in the alkyl chain typically appear around 1460 cm⁻¹. mdpi.com
In polymeric systems, such as poly(this compound), these characteristic peaks remain, confirming the polymerization of the thiophene monomer. researchgate.net Changes in peak position or intensity can provide information on polymer conformation, crystallinity, and intermolecular interactions.
Interactive Table 3.4.1: Characteristic FTIR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit | Reference |
| ~3080 | Aromatic C-H Stretch | Thiophene Ring | iosrjournals.org |
| 2850 - 2960 | Aliphatic C-H Stretch | Hexyldecyl Chain | mdpi.com |
| 1430 - 1530 | Aromatic C=C Stretch | Thiophene Ring | iosrjournals.org |
| ~1460 | CH₂ Bending (Scissoring) | Hexyldecyl Chain | mdpi.com |
| 800 - 860 | C-H Out-of-Plane Bending | Thiophene Ring | iosrjournals.org |
| ~690 | C-S Stretch | Thiophene Ring |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the π-conjugated backbone of thiophene-based materials. rsc.org
While specific experimental Raman data for the monomer this compound is not extensively documented, the expected spectrum can be reliably inferred from studies on similar 2-substituted thiophenes and polythiophenes. iosrjournals.orgacs.org The most intense features in the Raman spectrum of thiophene derivatives are typically the C=C and C-C stretching modes of the aromatic ring. For 2-substituted thiophenes, strong C-C stretching vibrations are observed in the 1350-1530 cm⁻¹ region. iosrjournals.org For instance, in poly(3-hexylthiophene), a structurally related polymer, the dominant Raman peak corresponding to the symmetric C=C stretching mode of the thiophene backbone appears around 1440-1445 cm⁻¹. rsc.orgacs.org Another significant peak, attributed to C-C intra-ring stretching, is typically found near 1375-1380 cm⁻¹. rsc.orgacs.org
The C-H stretching vibrations of the alkyl side chain also appear in the 2800-3000 cm⁻¹ range, similar to FTIR, though often with lower intensity. rsc.org The C-S stretching mode is also Raman active and is expected in the 630-650 cm⁻¹ region. iosrjournals.org In polymeric systems, the position and width of the main C=C stretching peak are highly sensitive to the effective conjugation length and degree of structural order, providing valuable information on the polymer's electronic properties. rsc.org
Interactive Table 3.4.2: Expected Raman Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit | Reference |
| 2850 - 2960 | Aliphatic C-H Stretch | Hexyldecyl Chain | rsc.org |
| ~1530 | Aromatic C-C Stretch | Thiophene Ring | iosrjournals.org |
| ~1445 | Symmetric C=C Stretch | Thiophene Ring | rsc.orgacs.org |
| ~1377 | C-C Intra-ring Stretch | Thiophene Ring | acs.org |
| ~1114 | C-H In-Plane Bending | Thiophene Ring | iosrjournals.org |
| ~637 | C-S Stretch | Thiophene Ring | iosrjournals.org |
Mass Spectrometry Techniques for Exact Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. aps.org
For this compound (molecular formula C₂₀H₃₆S), the exact mass can be validated through techniques like high-resolution electrospray ionization mass spectrometry (ESI-MS). The protonated molecule [M+H]⁺ has been experimentally observed at an m/z of 308.24, which confirms the molecular weight.
Electron ionization (EI) mass spectrometry is used to study the fragmentation patterns of molecules. The fragmentation of this compound is governed by the stability of the resulting carbocations. A primary and highly characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which produces a resonance-stabilized cation. youtube.com
For this compound, the most favorable cleavage occurs at the bond between the methylene group attached to the ring and the branched alkyl chain. This results in the formation of a stable thienyl-methyl cation (a tropylium-like ion analog) with an m/z of 97. This fragment is often the base peak or one of the most intense peaks in the spectrum. Other significant fragmentation pathways involve the cleavage at the branching point of the alkyl chain, leading to the loss of either a hexyl (C₆H₁₃•) or an octyl (C₈H₁₇•) radical. chemguide.co.uk
Interactive Table 3.5: Proposed Mass Spectrometry Fragmentation of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 308 | [C₂₀H₃₆S]⁺˙ | Molecular Ion (M⁺˙) |
| 223 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical from the branching point |
| 195 | [M - C₈H₁₇]⁺ | Loss of an octyl radical from the branching point |
| 97 | [C₅H₅S]⁺ | Benzylic cleavage, forming a stable thienyl-methyl cation |
Theoretical and Computational Chemistry Approaches for Understanding 2 2 Hexyldecyl Thiophene Based Materials
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT allows for the calculation of various electronic properties, providing a balance between accuracy and computational cost. For conjugated materials containing 2-(2-hexyldecyl)thiophene, DFT is instrumental in understanding their charge transport capabilities.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic behavior of a molecule. The HOMO level corresponds to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy and spatial distribution of these orbitals govern charge injection, transport, and the open-circuit voltage in organic photovoltaic devices.
In donor-acceptor copolymers, the this compound unit typically acts as part of the electron-donating block. DFT calculations reveal that the HOMO is often delocalized along the polymer backbone, including the thiophene (B33073) rings, while the LUMO is localized on the acceptor units. The bulky, branched 2-hexyldecyl side chain, while primarily introduced to enhance solubility, can also subtly influence the electronic environment. It can affect the planarity of the polymer backbone, which in turn modifies the extent of π-conjugation and the resulting HOMO-LUMO energy levels.
For instance, DFT calculations performed on model oligomers of donor-acceptor polymers can predict their electronic properties with high accuracy. A study on a series of diketopyrrolopyrrole (DPP)-based copolymers, which often utilize solubilizing chains like 2-hexyldecyl, demonstrates the utility of this approach. The calculated HOMO and LUMO levels correlate well with experimental values derived from electrochemistry.
Table 1: Representative DFT-Calculated FMO Energies for a DPP-Based Copolymer
| Polymer Model | Calculated HOMO (eV) | Calculated LUMO (eV) |
|---|---|---|
| PBDT-DPP Dimer | -5.21 | -3.78 |
| PBDTTT-DPP Dimer | -5.15 | -3.72 |
| PBDT-TTDPP Dimer | -5.06 | -3.59 |
Data sourced from DFT calculations at the B3LYP/6-31G(d) level on model dimers. researchgate.net The specific polymers PBDT-DPP, PBDTTT-DPP, and PBDT-TTDPP incorporate different donor backbones with a DPP acceptor unit, a structure where 2-hexyldecyl chains are commonly used for solubility.
The energy difference between the HOMO and LUMO levels defines the electronic band gap (Eg) of a material. This is a fundamental property that determines the energy of light a semiconductor can absorb and emit. For organic solar cells, a low band gap is desirable to maximize the absorption of the solar spectrum.
DFT provides a direct way to estimate the band gap of conjugated polymers. By calculating the HOMO-LUMO gap of representative oligomers of increasing length, the value for the infinite polymer can be extrapolated. bilkent.edu.tr These calculations have shown that modifying the chemical structure, such as by introducing different aromatic units or side chains, can systematically tune the band gap. researchgate.net While the 2-hexyldecyl side chain itself is not electronically active, its steric effects can influence the torsional angles between adjacent rings in the polymer backbone. A more planar conformation leads to more effective π-orbital overlap, which delocalizes the FMOs, raises the HOMO, lowers the LUMO, and ultimately reduces the band gap. mdpi.com
For example, theoretical studies on various thiophene derivatives have demonstrated that band gaps can be controlled to be within the range of 1.10–1.81 eV through chemical design. researchgate.net DFT calculations on a five-ring polythiophene oligomer show a band gap of 2.78 eV, which is known to decrease as the chain length increases. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insight into the electronic properties of a single molecule or a small oligomer, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as amorphous polymer films. MD simulations model the movements of atoms and molecules over time based on a classical force field, providing a detailed picture of morphology, chain packing, and conformational dynamics. researchgate.net
For polymers containing this compound, MD simulations are essential for understanding how these bulky side chains influence the solid-state microstructure. The size, shape, and flexibility of the side chains dictate how polymer chains pack together, which is critical for efficient intermolecular charge transport (π-π stacking).
MD studies on similar poly(dialkylsiloxanes) have shown that as the size of alkyl side groups increases, the correlation in the dihedral angles of the polymer backbone changes systematically. pitt.edu The branched nature of the 2-hexyldecyl group prevents overly close packing, which enhances solubility, but it can also disrupt the ordered π-stacking necessary for high charge carrier mobility if not properly designed. MD simulations can reveal the average distances between polymer backbones and the degree of local order, providing a link between molecular structure and macroscopic electronic properties. These simulations can explore how processing conditions, like annealing temperature, affect the final film morphology. nih.govmdpi.com
Quantum Chemical Simulations of Optical and Electrochemical Properties
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the excited-state properties of molecules, which are directly related to their optical and electrochemical behavior.
TD-DFT is a powerful tool for predicting the UV-visible absorption spectra of conjugated molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest probability (oscillator strength) typically corresponds to the main absorption peak (λmax). researchgate.net
For materials based on this compound, TD-DFT calculations can predict how structural modifications will affect the color and light-harvesting efficiency. The calculations confirm that the primary electronic transition is typically a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. nih.gov Therefore, the predicted λmax is inversely related to the calculated HOMO-LUMO gap.
TD-DFT studies on various donor-acceptor copolymers have shown excellent agreement between the computationally predicted λmax and experimentally measured spectra. nih.gov For example, simulations can accurately capture the red-shift in absorption observed when extending the conjugation length of the polymer backbone. nih.gov
Table 2: Representative TD-DFT Predicted Absorption Maxima (λmax)
| Polymer System | Computational Method | Predicted λmax (nm) |
|---|---|---|
| PIDTBDI | TD-DFT/B3LYP/6-311++G** | 543 |
| PIDTTBDI-a | TD-DFT/B3LYP/6-311++G** | 589 |
| PIDTTBDI-b | TD-DFT/B3LYP/6-311++G** | 597 |
Data represents predicted absorption maxima for novel donor-acceptor copolymers, illustrating the accuracy of TD-DFT in predicting optical properties. nih.gov These systems feature complex backbones where solubilizing chains like 2-hexyldecyl are essential.
Similarly, TD-DFT can be used to optimize the geometry of the first excited state to predict fluorescence or emission spectra, providing a complete picture of the material's photophysical properties. nih.gov
The redox potentials (oxidation and reduction potentials) of a material are crucial for its application in electronic devices, as they determine the stability and efficiency of charge injection and transport. These potentials can be estimated computationally by calculating the change in Gibbs free energy for the relevant redox reaction.
The oxidation potential is directly related to the energy required to remove an electron from the HOMO. Therefore, it correlates strongly with the calculated HOMO energy level. The reduction potential is related to the energy released when an electron is added to the LUMO and thus correlates with the LUMO energy.
Using a thermodynamic cycle, the redox potential in solution can be calculated by considering the ionization potential (or electron affinity) in the gas phase and the solvation energies of the neutral and charged species. DFT, combined with a polarizable continuum model (PCM) to account for solvent effects, is a common approach for these calculations. While absolute accuracy can be challenging, the method is highly effective for predicting trends within a series of related compounds, making it an invaluable tool for screening new materials with desired electrochemical properties.
Computational Studies on Charge Transport Mechanisms
Computational chemistry provides powerful tools for elucidating the intricate mechanisms of charge transport in organic semiconductor materials based on this compound. These theoretical approaches allow researchers to predict and understand how charge carriers, namely holes and electrons, move through the material at a molecular level. Methodologies such as Density Functional Theory (DFT) and Marcus Theory are central to these investigations, offering insights into the key parameters that govern charge mobility. rsc.org
At the core of these computational studies is the evaluation of two primary factors: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). The reorganization energy represents the energy required to deform the molecular geometry of a molecule when it gains or loses a charge carrier. A lower reorganization energy is desirable for efficient charge transport, as it indicates that less energy is lost during the hopping process between adjacent molecules. rsc.org DFT calculations are frequently employed to determine the reorganization energies for both holes (λh) and electrons (λe). purdue.edu Studies on various thiophene-based systems have shown that the bulky and flexible 2-hexyldecyl side chain can influence these values by affecting the molecular packing and conformation in the solid state.
The transfer integral (V) quantifies the strength of the electronic interaction between neighboring molecules, which dictates the probability of a charge carrier hopping from one molecule to the next. This parameter is highly sensitive to the relative orientation and distance between molecules, which is directly influenced by the solid-state packing. The 2-hexyldecyl side chains play a crucial role in determining this packing arrangement. While enhancing solubility, these branched alkyl chains can also introduce steric hindrance that affects the ideal π-π stacking necessary for high transfer integrals. Computational models are used to simulate different packing motifs and calculate the corresponding transfer integrals to identify the most favorable charge transport pathways. rsc.org
Interactive Table: Representative Computational Parameters for Charge Transport in Thiophene-Based Oligomers
| Parameter | Description | Typical Calculated Value Range | Impact on Mobility |
|---|---|---|---|
| Hole Reorganization Energy (λh) | Energy cost to deform a neutral molecule into its cationic state and a cation into its neutral state. | 0.15 - 0.30 eV | Lower values lead to higher hole mobility. |
| Electron Reorganization Energy (λe) | Energy cost to deform a neutral molecule into its anionic state and an anion into its neutral state. | 0.20 - 0.40 eV | Lower values lead to higher electron mobility. |
| Transfer Integral (V) | Measure of electronic coupling between adjacent molecules for charge hopping. | 10 - 100 meV | Higher values lead to higher mobility. |
| Charge Hopping Rate (k) | The rate at which a charge carrier moves between adjacent molecules. | 10¹² - 10¹⁵ s⁻¹ | Directly proportional to mobility. |
Note: The values presented are representative for thiophene-based materials and can vary depending on the specific molecular structure, conjugation length, and computational method used.
Theoretical Insights into Structure-Property Relationships of this compound Conjugates
DFT and Time-Dependent DFT (TD-DFT) are the primary computational tools used to probe these relationships. researchgate.net The inclusion of the this compound unit in a conjugated backbone directly impacts the electronic structure. The thiophene ring itself is an electron-rich moiety, contributing to the π-electron system and influencing the HOMO and LUMO energy levels. Theoretical calculations have demonstrated that systematically increasing the number of thiophene units in a co-oligomer or copolymer leads to a rise in the HOMO energy level, while the LUMO level may remain relatively unchanged. researchgate.netnih.gov This effect is attributed to the increased electron-donating strength and extended conjugation length of the thiophene segments. researchgate.net
The 2-hexyldecyl side chain, while not part of the conjugated system, exerts a significant indirect influence on the material's properties through steric effects. Theoretical models show that these bulky, branched chains can induce torsion (twisting) in the polymer backbone. This twisting can disrupt the planarity of the conjugated system, which in turn affects the extent of π-orbital overlap. A more twisted backbone generally leads to a lower effective conjugation length, which can result in a wider optical bandgap. researchgate.net Therefore, a balance must be struck: the side chains are necessary for solubility and processing, but their structure must be optimized to maintain a sufficiently planar backbone for efficient charge transport and desired light absorption characteristics.
Furthermore, computational studies provide insight into how the this compound unit interacts with other building blocks in donor-acceptor (D-A) type copolymers. The electronic properties of such materials can be finely tuned by pairing the electron-donating thiophene units with various electron-accepting moieties. Theoretical calculations can predict the HOMO-LUMO gap of these D-A systems, which is crucial for applications in organic solar cells and field-effect transistors. By simulating different combinations of donor and acceptor units, computational chemistry can guide synthetic efforts toward materials with optimized electronic properties for specific device applications. ru.nl
Interactive Table: Theoretical Structure-Property Correlations in this compound Conjugates
| Structural Modification | Predicted Effect on Electronic Properties | Theoretical Rationale |
|---|---|---|
| Increasing the number of thiophene units | Higher HOMO level, reduced electrochemical bandgap. researchgate.netnih.gov | Increased effective conjugation length and electron-donating character of the polymer backbone. researchgate.net |
| Introducing strong acceptor co-monomers | Lowered HOMO and LUMO levels, narrowed bandgap. | Formation of a donor-acceptor system enhances intramolecular charge transfer, reducing the energy gap. |
| Increased backbone twisting (dihedral angle) | Reduced effective conjugation, wider optical bandgap. researchgate.net | Steric hindrance from side chains disrupts π-orbital overlap along the conjugated backbone. |
| Extending alkyl chain length (e.g., to 2-octyldodecyl) | Potential for more ordered packing, improved interchain interactions. | Longer side chains can promote better thin-film morphology, though this is highly system-dependent. |
Polymerization Strategies and Architectural Design of Conjugated Polymers Incorporating 2 2 Hexyldecyl Thiophene
Regioregular Polymerization Techniques
The precise control over the arrangement of monomer units within a polymer chain, known as regioregularity, is paramount in achieving desirable electronic and photophysical properties in polythiophenes. For polymers derived from asymmetrically substituted thiophenes like 2-(2-hexyldecyl)thiophene, achieving a high percentage of head-to-tail (HT) linkages is crucial for maximizing π-orbital overlap and, consequently, charge carrier mobility.
Head-to-Tail Coupling Strategies
Head-to-tail (HT) coupling in poly(alkylthiophene)s minimizes steric hindrance between adjacent side chains, leading to a more planar polymer backbone and facilitating the formation of ordered, crystalline domains in the solid state. This structural regularity is essential for efficient charge transport. In contrast, head-to-head (HH) and tail-to-tail (TT) couplings introduce twists in the polymer chain, disrupting π-conjugation and hindering intermolecular packing.
Various synthetic methods have been developed to achieve high HT regioregularity in polythiophenes. These methods typically involve the controlled polymerization of functionalized thiophene (B33073) monomers.
Controlled Polymerization via Nickel and Palladium Catalysis
Nickel and palladium complexes are the most effective catalysts for controlling the regioregularity of polythiophenes. Kumada catalyst-transfer polycondensation (KCTP) is a prominent chain-growth polymerization technique that utilizes nickel catalysts, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), to produce well-defined, regioregular poly(3-alkylthiophene)s with controlled molecular weights and low polydispersity indices (PDIs). mdpi.com The mechanism involves the transfer of the nickel catalyst along the growing polymer chain, ensuring a high degree of HT coupling, often exceeding 98%. mdpi.com
Stille coupling, which employs palladium catalysts, is another powerful method for synthesizing regioregular conjugated polymers. While it can tolerate a wider range of functional groups compared to Kumada coupling, achieving the same level of control over molecular weight and regioregularity can be more challenging. Direct arylation polymerization (DArP) has also emerged as a more atom-economical and environmentally friendly alternative, often utilizing palladium catalysts to achieve high molecular weight and regioregular polymers.
The choice of catalyst, ligands, and reaction conditions plays a critical role in determining the final polymer properties, including molecular weight, PDI, and the all-important regioregularity.
Copolymerization with Electron-Deficient and Electron-Rich Co-monomers
Copolymerization of this compound with various electron-deficient (acceptor) and electron-rich (donor) co-monomers is a powerful strategy to tune the optoelectronic properties of the resulting polymers. This approach allows for the engineering of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum, to suit specific device applications.
Alternating Donor-Acceptor (D-A) Copolymers featuring this compound
In a notable example of a donor-acceptor (D-A) copolymer, a polymer designated as PBTFO-T-1 was synthesized by copolymerizing a thiophene donor unit with a 5-fluoro-6-((2-hexyldecyl)oxy)benzo[c] rsc.orgrsc.orgchemrxiv.orgthiadiazole (BT) acceptor moiety. rsc.org The introduction of the fluorine atom and the 2-hexyldecylalkoxy side chain on the BT unit serves to lower the HOMO energy level for a higher open-circuit voltage in solar cells and to ensure good solubility for solution processing. rsc.org This strategic design resulted in a polymer that could be processed from non-halogenated solvents, a significant advantage for environmentally friendly manufacturing. rsc.org
Another study focused on a series of D–A1–D–A2 type regioregular copolymers based on difluorobenzothiadiazole (DFBT) and dialkoxybenzothiadiazole (ROBT) structures. In one of the polymers, P1, a 2-hexyldecyloxy side chain was utilized. The variation in the alkyl chain branching point and length was found to have a significant impact on the interchain packing and charge transport characteristics of the polymers, which in turn affected their photovoltaic performance. rsc.org
| Polymer | Co-monomer | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Application |
| PBTFO-T-1 | 5-fluoro-6-((2-hexyldecyl)oxy)benzo[c] rsc.orgrsc.orgchemrxiv.orgthiadiazole | 25.3 | 1.8 | -5.45 | - | Polymer Solar Cells |
| P1 | Difluorobenzothiadiazole and 2-hexyldecyloxybenzothiadiazole | 24.1 | 2.1 | -5.39 | -3.42 | Polymer Solar Cells |
Integration into Diketopyrrolopyrrole (DPP)-Based Polymer Systems
Diketopyrrolopyrrole (DPP) is a widely used electron-deficient building block for high-performance conjugated polymers due to its planar structure and strong electron-accepting nature, which facilitate strong intermolecular π-π stacking and high charge carrier mobilities. The incorporation of this compound as a donor unit in DPP-based copolymers is a common strategy to enhance solubility and modulate the electronic properties.
Research has shown that the length and branching of the alkyl side chains on the thiophene units flanking the DPP core can significantly influence the polymer's morphology and performance in OFETs. For instance, studies comparing different alkyl side chains have demonstrated that these modifications affect the structural order in thin films, which directly correlates with charge carrier mobility. While specific data for a this compound-DPP copolymer is not extensively detailed in the provided context, the general principles of side-chain engineering in DPP-based polymers are well-established.
Design with Benzothiadiazole and its Derivatives
The copolymerization of this compound with benzothiadiazole (BTZ) and its derivatives has been a highly effective strategy for creating low bandgap polymers for organic solar cells. The electron-deficient nature of the BTZ unit, when alternated with the electron-rich thiophene moiety, leads to a significant intramolecular charge transfer (ICT) interaction, which narrows the polymer's bandgap and red-shifts its absorption spectrum.
A notable example is the polymer Poly[9,10-bis[this compound]-anthracene-2,6-diyl-alt-(4,7-di(thiophene-2-yl)benzo[c] rsc.orgelsevierpure.comthiadiazole) (PTADTBT), which incorporates a 2-(2-hexyldecyl)-thienyl group. This polymer exhibits a broad absorption in the 400–700 nm range, demonstrating the effective ICT between the donor and acceptor units. The inclusion of the 2-(2-hexyldecyl) side chains is critical for ensuring solubility and processability, enabling the fabrication of high-quality thin films for device applications. The PTADTBT polymer has demonstrated a power conversion efficiency (PCE) of 6.92% in organic solar cells, highlighting the success of this molecular design. The optical and photovoltaic properties of this polymer are summarized in the table below.
| Polymer | Optical Bandgap (eV) | Power Conversion Efficiency (%) |
| PTADTBT | 1.78 | 6.92 |
Inclusion in Quinoxaline and Naphthalenedicarboximide-Based Polymers
Quinoxaline, another electron-deficient moiety, has been successfully copolymerized with thiophene derivatives bearing bulky alkyl chains to produce materials for organic electronics. For instance, the quinoxaline–fluorene co-polymer, PFQ10, was synthesized using a monomer functionalized with a 2-hexyldecyl)oxy group, a close structural analog to the 2-(2-hexyldecyl) side chain. This design choice was instrumental in achieving good solubility and processability, leading to polymers with molecular weights up to 17.2 kDa. researchgate.net The resulting polymer, PFQ10, exhibited blue photoluminescence with an emission maximum at 459 nm and was successfully employed in organic light-emitting diodes (OLEDs). researchgate.net
Similarly, naphthalenedicarboximide (NDI) based copolymers have benefited from the incorporation of bulky, branched side chains. In a study of dithieno-naphthalimide based copolymers, a 2-decyltetradecyl side chain, a larger analogue of the 2-hexyldecyl group, was utilized. This side chain imparted excellent solubility and facilitated the formation of highly ordered polymer films, leading to impressive charge carrier mobilities in organic field-effect transistors (OFETs).
| Polymer System | Side Chain | Application | Key Finding |
| Quinoxaline-fluorene (PFQ10) | 2-(hexyldecyl)oxy | OLED | Achieved molecular weights up to 17.2 kDa with good solubility. researchgate.net |
| Dithieno-naphthalimide | 2-decyltetradecyl | OFET | Resulted in high hole mobilities and good environmental stability. |
Thienothiophene and Bithiophene Backbone Integrations
The integration of thienothiophene and bithiophene units into the polymer backbone, in conjunction with this compound, offers a pathway to enhance the planarity and charge transport characteristics of the resulting materials. The fused-ring structure of thienothiophene promotes a more rigid and planar backbone, which can lead to enhanced π-π stacking and higher charge carrier mobilities.
In a study of dithieno-naphthalimide based copolymers, the incorporation of both bithiophene and thieno[3,2-b]thiophene (B52689) units along with a bulky 2-decyltetradecyl side chain resulted in polymers with high hole mobilities, reaching up to 0.15 cm²/V·s. The choice of the comonomer had a significant impact on the charge transport properties, as summarized in the table below.
| Polymer | Comonomer | Hole Mobility (cm²/V·s) |
| P1 | 4,4′-didodecyl-2,2′-bithiophene | 0.15 |
| P2 | benzo[1,2-b:4,5-b′]dithiophene | 3 × 10⁻³ |
| P3 | 3,6-didodecylthieno[3,2-b]thiophene | 0.05 |
The reduced distance between the solubilizing alkyl chains in some polymer architectures can lead to increased steric interactions, which in turn affects the solid-state packing of the polymer chains. ulb.ac.be This highlights the delicate balance between ensuring solubility through the use of bulky side chains and maintaining favorable intermolecular interactions for efficient charge transport.
Role of 2-(2-Hexyldecyl) Side Chains in Polymer Processability and Morphology
The 2-(2-hexyldecyl) side chain plays a multifaceted role in determining the processability and morphology of conjugated polymers. Its branched structure and significant steric bulk are key to overcoming the inherent insolubility of rigid conjugated backbones, while also profoundly influencing the self-assembly and crystallinity of the resulting polymer films.
Enhanced Solubility in Organic Solvents for Solution Processing
One of the primary functions of the 2-(2-hexyldecyl) side chain is to enhance the solubility of conjugated polymers in common organic solvents, a prerequisite for solution-based processing techniques such as spin-coating and printing. Unsubstituted conjugated polymers are often intractable due to strong intermolecular forces, but the introduction of bulky, branched alkyl chains disrupts these interactions, preventing tight chain packing and promoting dissolution.
The effectiveness of branched side chains in enhancing solubility is evident when comparing polymers with different alkyl substituents. For example, a study on a series of thiophene copolymers demonstrated a significant increase in solubility with increasing side chain length and branching. A polymer with a 2-butyloctyl group, which is of comparable size to the 2-hexyldecyl group, exhibited a solubility of 14.5 mg/mL in chloroform. frontiersin.org Increasing the side chain length further to a 2-hexyldecyl analogue resulted in a solubility of 41.8 mg/mL, demonstrating the profound impact of the side chain's size on the polymer's solubility. frontiersin.org
| Side Chain | Solubility in Chloroform (mg/mL) |
| 2-butyloctyl | 14.5 frontiersin.org |
| FO6-T (2-hexyldecyl analogue) | 41.8 frontiersin.org |
Influence on Self-Assembly and Crystallinity of Polymer Films
The 2-(2-hexyldecyl) side chain also exerts a significant influence on the self-assembly and crystallinity of polymer films, which are critical for efficient charge transport. The size and shape of the side chains can dictate the packing of the polymer backbones, leading to different crystalline polymorphs and orientations relative to the substrate.
For instance, polymers with shorter alkyl side chains tend to favor the formation of a more ordered, redshifted crystalline phase (β₂ phase), while longer side chains promote the formation of a less ordered, blue-shifted phase (β₁ phase). nih.gov Furthermore, the length of the alkyl chains can influence the orientation of the polymer crystallites in thin films. Polymers with shorter hexyl side chains have been observed to adopt an edge-on orientation, whereas those with longer alkyl chains tend to exhibit a face-on orientation. nih.gov The branching point of the side chain is also a critical factor, with a more distant branching point sometimes leading to tighter packing and improved charge mobility. The use of chiral 2-ethylhexyl side chains, a smaller version of the 2-hexyldecyl group, has been shown to result in more ordered polymer films compared to their racemic counterparts, as revealed by Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) analysis. rsc.orgresearchgate.net
| Side Chain Feature | Influence on Morphology |
| Shorter alkyl chains | Favors β₂ phase, edge-on orientation nih.gov |
| Longer alkyl chains | Favors β₁ phase, face-on orientation nih.gov |
| Chiral side chains | Can lead to more ordered films rsc.orgresearchgate.net |
Steric Effects and Main-Chain Planarity Considerations
The steric bulk of the 2-(2-hexyldecyl) side chain can introduce steric hindrance that affects the planarity of the polymer backbone. While a planar backbone is generally desirable for maximizing π-orbital overlap and facilitating intramolecular charge delocalization, the steric repulsion between bulky side chains and adjacent aromatic units can lead to torsional angles, causing the backbone to twist.
This effect was quantified in a study comparing a diketopyrrolopyrrole (DPP)-based polymer with phenyl and thiophene flanking units. The repulsive interaction between the ortho-hydrogens of the phenyl ring and the alkyl chain on the lactam unit resulted in a significant torsional angle of 35°. acs.org In contrast, the thiophene-flanked analogue exhibited a much smaller torsional angle of approximately 10°, due to the absence of this steric clash. acs.org
| Flanking Unit | Torsional Angle (°) |
| Phenyl | 35 acs.org |
| Thiophene | ~10 acs.org |
However, the steric effects of the 2-(2-hexyldecyl) side chain are not always detrimental. In some cases, the introduction of bulky side chains can solubilize otherwise intractable polymers without significantly altering their absorption profiles, suggesting that the electronic properties of the backbone can be maintained. Furthermore, theoretical studies have shown that in the excited state, particularly the triplet state, the polymer backbone can become more planar, which could have implications for the performance of optoelectronic devices. uni-freiburg.de
Advanced Applications of 2 2 Hexyldecyl Thiophene Based Materials in Organic Electronics and Optoelectronics
Organic Field-Effect Transistors (OFETs)
Device Stability and Reproducibility in OFET Applications
The long-term operational stability and device-to-device reproducibility of organic field-effect transistors (OFETs) are critical parameters for their practical application. The inclusion of 2-(2-hexyldecyl)thiophene in the backbone of conjugated polymers plays a significant role in addressing these challenges. The branched 2-hexyldecyl side chain enhances the solubility of these polymers, which is a prerequisite for solution-based fabrication methods that offer better control over film morphology and uniformity, ultimately leading to more reproducible device performance.
Research has shown that the structure of the alkyl side chain has a subtle yet significant impact on the electronic performance and stability of the final device. The entanglement of these branched side chains with the polymer backbones can help to distribute mechanical stress, leading to enhanced mechanical flexibility and robustness of the thin film. This can improve the device's resilience to physical strain, thereby increasing its operational lifetime. Furthermore, polymers incorporating such side chains can exhibit improved environmental stability. For instance, in blended films, the side chains can influence the vertical phase separation of materials, leading to the formation of a passivation layer that protects the semiconducting channel from atmospheric moisture and oxygen, which are known to degrade OFET performance.
Thin Film Transistor Fabrication and Characterization
The fabrication of OFETs based on materials containing this compound typically involves solution-based techniques, which are amenable to large-area and low-cost manufacturing. The excellent solubility imparted by the 2-hexyldecyl side chains allows for the deposition of uniform and high-quality semiconductor thin films through methods such as spin-coating, drop-casting, and printing technologies. nih.gov Following the deposition of the semiconducting layer, a thermal annealing step is often employed to optimize the molecular ordering and crystallinity of the polymer film, which is crucial for achieving high charge carrier mobility. nih.gov
The characterization of these OFETs is performed to evaluate their key performance metrics. The transfer and output characteristics are measured using a semiconductor parameter analyzer. From these measurements, several key parameters are extracted:
Field-Effect Mobility (µ): This parameter quantifies the velocity of the charge carriers in the semiconductor film under an applied electric field. Polymers incorporating this compound have been used to create materials with competitive mobilities. nih.gov
On/Off Current Ratio (Ion/Ioff): This is the ratio of the drain current in the 'on' state to the 'off' state and is a measure of the transistor's switching efficiency. Devices based on thiophene-anthracene oligomers have demonstrated high on/off ratios, often exceeding 107. pkusz.edu.cn
Threshold Voltage (Vth): This is the minimum gate voltage required to induce a conducting channel in the transistor. The threshold voltage can be influenced by the interface between the semiconductor and the dielectric layer. nih.gov
The morphology and structural properties of the thin films are often investigated using techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate the film structure with the observed electrical performance.
Below is an interactive data table summarizing typical performance parameters for OFETs based on polymers containing thiophene (B33073) derivatives.
| Parameter | Typical Value Range | Significance |
| Field-Effect Mobility (µ) | 10-3 - 1 cm2/Vs | Indicates charge carrier transport efficiency. |
| On/Off Ratio (Ion/Ioff) | 105 - 108 | Defines the switching quality of the transistor. |
| Threshold Voltage (Vth) | -20 V to +10 V | Determines the voltage at which the device turns on. |
Organic Light-Emitting Diodes (OLEDs)
Role in Emissive Layers and Charge Transport Layers
In the architecture of Organic Light-Emitting Diodes (OLEDs), materials based on this compound can be integral to both the emissive layer (EML) and the charge transport layers (CTLs), which include the hole transport layer (HTL) and the electron transport layer (ETL). The primary role of the 2-hexyldecyl side chain is to ensure the solubility of the conjugated polymers in common organic solvents, which is essential for forming the smooth, uniform thin films required for efficient multilayer OLED devices fabricated through solution processing. rsc.org
When incorporated into polymers designed for the emissive layer, the this compound moiety can influence the polymer's photoluminescent properties. The electronic environment of the polymer backbone, which is subtly modulated by the alkyl side chains, can affect the emission color and quantum efficiency. For instance, thiophene-containing copolymers have been utilized as the EML in single-layer OLEDs to achieve emissions ranging from yellow to white light. rsc.orgresearchgate.net
In the context of charge transport layers, the focus is on the material's ability to efficiently transport holes from the anode or electrons from the cathode to the emissive layer, where they recombine to produce light. The molecular packing and electronic energy levels of the polymer, which are influenced by the 2-hexyldecyl side chains, are critical for efficient charge transport. Thiophene-based polymers often exhibit good p-type (hole-transporting) characteristics. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these materials can be tuned through chemical design to ensure efficient charge injection and transport, contributing to lower operating voltages and higher device efficiencies.
Electrochromic Devices and Hybrid Electro-Optical Applications
Color Switching and Redox Stability
Electrochromic devices (ECDs) rely on materials that can reversibly change their optical properties upon the application of an electrical potential. Polymers incorporating this compound are promising candidates for the active layers in these devices. The conjugated thiophene-based backbone provides the necessary electroactive properties for color change, while the 2-hexyldecyl side chains ensure good processability and influence the morphology of the electrochromic film.
The color switching in these materials is a result of redox (reduction-oxidation) reactions within the polymer backbone. In its neutral state, the polymer has a specific color, and upon oxidation or reduction, the electronic structure of the polymer is altered, leading to a change in its absorption spectrum and thus a different color. Thiophene-based polymers can exhibit a range of colors, from colored in the neutral state to transmissive in the oxidized state (cathodically coloring) or vice versa. researchgate.net For example, some devices can switch between brown in the reduced state and blue-green in the oxidized state. nih.gov
Redox stability is a crucial factor for the longevity and performance of electrochromic devices. It refers to the ability of the material to undergo repeated cycles of oxidation and reduction without significant degradation. The inherent chemical stability of the thiophene ring contributes to the good redox stability of these polymers. nih.gov Key performance metrics for electrochromic materials include:
Optical Contrast (ΔT%): The percentage difference in transmittance between the colored and bleached states.
Switching Time: The time taken to switch between the colored and bleached states.
Coloration Efficiency (CE): A measure of the change in optical density per unit of charge injected or ejected.
The table below presents some performance data for electrochromic devices based on thiophene-containing polymers.
| Polymer System | Color Change | Optical Contrast (ΔT%) | Switching Time (s) | Coloration Efficiency (cm²/C) |
| P(DTC-co-TF)/PEDOT-PSS | Colored to Bleached | 43.4% at 627 nm | < 0.6 | 512.6 at 627 nm |
| P(DTC-co-BTP2) | Dark Yellow to Dark Gray | 68.4% at 855 nm | - | - |
Integration into Electrochromic Supercapacitors
A promising area of research is the development of bifunctional devices that combine the properties of electrochromic materials and supercapacitors. These electrochromic supercapacitors (ECSs) can simultaneously store energy and provide a visual indication of their charge state through a color change. The development of advanced electrode materials is key to the realization of efficient ECSs.
Polymers based on this compound are attractive for this application due to their excellent electrochemical and optical properties. In an ECS, the electrochromic polymer film acts as the electrode material, where it undergoes redox reactions to store charge (pseudocapacitance) and change color. The high surface area and porous morphology of the polymer film, facilitated by the bulky 2-hexyldecyl side chains, are beneficial for efficient ion diffusion and charge storage.
Recent advancements in ECS technology have focused on the development of novel electrolytes, such as zwitterionic ionogels, to improve the shelf-life and stability of these devices. nih.gov The integration of processable and stable electrochromic polymers containing this compound with such advanced electrolytes could lead to the fabrication of smart energy storage devices with enhanced performance and durability. The ability of these polymers to be solution-processed allows for their facile integration into various device architectures, paving the way for next-generation flexible and transparent energy storage solutions.
Other Emerging Applications in Functional Materials
Sensor Development (e.g., Thermal Sensing)
The unique electronic and thermal properties of materials derived from this compound position them as promising candidates for the development of advanced functional sensors, particularly in the realm of thermal sensing. While direct research on this compound for this specific application is not extensively documented, the broader class of poly(alkylthiophene)s (P3ATs), to which polymers of this compound belong, has been investigated for its thermoelectric properties, which form the basis of thermal sensing.
The principle behind using these materials for thermal sensing lies in their Seebeck effect, where a temperature difference across the material generates a corresponding voltage. This voltage can be precisely measured to determine the temperature. The performance of a thermoelectric material is often evaluated by its power factor, which is a function of its Seebeck coefficient and electrical conductivity. Both of these parameters are intrinsically linked to the material's molecular structure, including the nature of the alkyl side chains.
The 2-(2-hexyldecyl) side chain is a bulky, branched alkyl group that significantly influences the solubility and solid-state packing of the resulting polymer. This, in turn, affects the intermolecular charge transport and, consequently, the material's thermoelectric properties. Research on various poly(3-alkylthiophene)s has shown that the length and branching of the alkyl side chain can be tuned to optimize the thermoelectric performance. For instance, shorter linear alkyl side chains have been observed to lead to higher electrical conductivity in some cases. scientific.net The branched nature of the 2-hexyldecyl group in a polymer of this compound would likely lead to a more amorphous film morphology compared to its linear counterparts. This can influence the thermal conductivity of the material, a key parameter in sensor design. Organic materials, in general, exhibit low thermal conductivity, which can be advantageous for creating a large temperature gradient across a sensor, potentially enhancing its sensitivity.
Studies on poly(3-hexylthiophene) (P3HT), a well-researched analogue, have demonstrated that its electrical conductivity is thermally activated. aps.org This temperature-dependent conductivity is a critical characteristic for a resistive temperature sensor. Furthermore, the Seebeck coefficient of P3HT has been shown to be weakly dependent on temperature but does change with doping levels. aps.org This suggests that by controlling the doping of a polymer derived from this compound, its thermal sensing characteristics could be tailored for specific applications.
The table below summarizes the thermoelectric properties of various poly(3-alkylthiophene)s, illustrating the influence of the alkyl side chain on the Seebeck coefficient and electrical conductivity. While data for poly(this compound) is not available, the presented data for other P3ATs provides a valuable reference for the expected range of properties.
| Polymer | Alkyl Side Chain | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/cm) | Power Factor (μW/mK²) |
|---|---|---|---|---|
| Poly(3-butylthiophene) | -C₄H₉ | >1000 | <10⁻² | - |
| Poly(3-hexylthiophene) | -C₆H₁₃ | 169 - 1550 | 6.5 x 10⁻³ - 1.6 x 10² | 1.87 - 110 |
| Poly(3-octylthiophene) | -C₈H₁₇ | >1000 | <10⁻² | - |
| Poly(3-dodecylthiophene) | -C₁₂H₂₅ | >1000 | <10⁻² | - |
Note: The values presented are indicative and can vary significantly based on factors such as regioregularity, molecular weight, doping agent, and measurement conditions. scientific.netmdpi.comnih.gov
The development of flexible and printable electronic devices is a key area where organic materials excel. Polymers based on this compound, with their expected good solution processability, are well-suited for the fabrication of large-area, flexible thermal sensor arrays. These could find applications in wearable health monitoring devices, electronic skin, and environmental monitoring systems where conformity to non-planar surfaces is essential. The inherent mechanical flexibility imparted by the branched alkyl side chains can also contribute to the durability and robustness of such sensors. researchgate.net
Intermolecular Interactions and Solid State Organization in 2 2 Hexyldecyl Thiophene Based Polymer Films
Alkyl Side Chain Influence on Solution Aggregation and Film Formation
The 2-hexyldecyl side chain significantly influences the solubility and aggregation behavior of conjugated polymers in solution, which is a critical factor for controlling the morphology of thin films during device fabrication. The branched structure of the hexyldecyl group provides steric hindrance that can prevent polymer chains from packing too tightly in solution, thereby enhancing their solubility. This improved solubility is advantageous for solution-processing techniques commonly used in the manufacturing of organic electronic devices.
However, the influence of the side chain extends beyond simple solubilization. In certain donor-acceptor (D-A) conjugated polymers, the choice of solvent and the nature of the alkyl side chains can lead to the formation of distinct semi-crystalline phases, or polymorphs, even in the solution state. rsc.orgresearchgate.net For instance, in studies of poly(diketopyrrolopyrrole-alt-quaterthiophene) polymers, the length of the alkyl side chains was found to control the formation of two different polymorphs, denoted as β1 and β2. rsc.orgresearchgate.net Shorter side chains tend to favor the formation of the β2 phase due to lower solubility, while longer side chains with higher solubility favor the β1 phase. rsc.orgresearchgate.net This pre-aggregation in solution can have a profound impact on the final morphology and electronic properties of the cast film.
The kinetics of this aggregation are also affected by the side chain structure. Longer alkyl side chains have been observed to reduce the growth rate of certain crystalline phases. rsc.orgresearchgate.net Understanding and controlling this solution-state behavior is paramount, as the aggregates formed in solution can act as nucleation sites during film formation, ultimately dictating the solid-state microstructure.
Molecular Packing and Interchain π-π Stacking Effects
In the solid state, the 2-hexyldecyl side chain is instrumental in defining the molecular packing and the efficiency of interchain π-π stacking. Efficient charge transport in conjugated polymer films relies heavily on the close proximity and ordered arrangement of the polymer backbones, which facilitates the hopping of charge carriers between chains. The π-π stacking distance is a key parameter in this regard, with smaller distances generally leading to better charge mobility.
The steric bulk of the 2-hexyldecyl group is a determining factor in how polymer chains arrange themselves. While excessively bulky side chains can impede the close approach of polymer backbones necessary for efficient π-π stacking, a well-designed branched chain like 2-hexyldecyl represents a balance between processability and optimal solid-state packing. The position of the branching point on the alkyl chain relative to the polymer backbone is a critical design parameter; moving it further from the backbone can sometimes allow for tighter packing and improved charge mobility.
Research on various conjugated polymers has shown that the structure of the side chain directly impacts the crystalline arrangement. For example, in some systems, shorter alkyl chains like hexyl promote an "edge-on" orientation of the polymer chains relative to the substrate, whereas longer chains can induce a "face-on" orientation. rsc.orgresearchgate.net This orientation is critical for device performance, as it determines the direction of preferential charge transport. Furthermore, different crystalline polymorphs can exhibit different π-π stacking distances. X-ray diffraction studies have revealed that for certain polymers, one polymorph (β2) can have a closer π-π stacking distance than another (β1), which correlates with a red-shifted absorption spectrum and higher charge carrier mobility. rsc.orgresearchgate.net
| Polymer System | Side Chain | Effect on Packing | π-π Stacking Distance | Resulting Property |
| PDPP4T-HD | Hexyl | Favors β2 phase, edge-on orientation | Closer for β2 phase | Higher mobility |
| PDPP4T-HD | Pentadecyl | Favors β1 phase, face-on orientation | Larger for β1 phase | Lower mobility |
| DPP-based polymers | 2-Hexyldecyl | Less ordered | Not specified | Lower mobility |
| DPP-based polymers | 2-Octyldodecyl | More ordered | Not specified | Higher mobility |
This table provides an interactive summary of the influence of different alkyl side chains on the molecular packing and properties of select polymer systems.
Control of Thin Film Morphology and Crystallinity for Device Optimization
The performance of organic electronic devices is intrinsically linked to the morphology and crystallinity of the active polymer thin film. mdpi.com The 2-(2-hexyldecyl)thiophene unit, through its influence on solubility and intermolecular interactions, provides a handle for controlling these crucial solid-state features. The goal is to create a well-ordered, highly crystalline film with interconnected domains to facilitate efficient charge transport. researchgate.net
Several processing strategies are employed to optimize the film morphology. Thermal annealing, which involves heating the film after deposition, can provide the necessary thermal energy for polymer chains to rearrange into more ordered, crystalline structures. The choice of solvent and the use of solvent additives can also dramatically influence the final film morphology by altering the polymer's aggregation behavior in solution and the kinetics of film drying. researchgate.net
For polymers incorporating this compound, these techniques can be used to control the degree of crystallinity and the orientation of the crystalline domains. The development of a favorable morphology, often a nanoscale phase-separated network in the case of bulk heterojunction solar cells, is essential for efficient charge generation and extraction. osti.gov The ability to fine-tune the crystallinity and molecular packing through side-chain engineering and processing control is a cornerstone of designing high-performance organic semiconductor materials. rsc.org
Microstructural Analysis of Active Layers in Devices
To understand and optimize the performance of devices based on polymers containing this compound, it is essential to characterize the microstructure of the active layers. A variety of advanced analytical techniques are used to probe the film morphology, crystallinity, and molecular orientation at different length scales.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for determining the molecular packing and orientation of polymer chains within a thin film. By analyzing the diffraction patterns, researchers can determine the π-π stacking distance, the lamellar spacing due to side chain organization, and whether the polymer backbones adopt a predominantly "face-on" or "edge-on" orientation with respect to the substrate. This information is critical for correlating the molecular structure with charge transport properties. nsf.gov
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal morphology of the thin films, respectively. AFM can reveal the size and distribution of crystalline domains and the degree of phase separation in blend films. TEM can provide higher-resolution images of the bulk microstructure, offering insights into the connectivity of the different phases.
UV-Vis Absorption Spectroscopy provides information about the electronic structure and aggregation state of the polymer in the film. The appearance of distinct vibronic features or a red-shift in the absorption maximum can indicate the formation of ordered aggregates. rsc.orgresearchgate.net
Through the use of these and other characterization techniques, a detailed picture of the active layer microstructure can be constructed. This allows for a deeper understanding of how the this compound side chain, in conjunction with processing conditions, dictates the solid-state organization and ultimately the performance of the final electronic device.
Future Research Directions and Outlook
Rational Design of Next-Generation 2-(2-Hexyldecyl)thiophene Derivatives
The future of this compound-based materials lies in the precise control of their properties through rational molecular design. By systematically modifying the thiophene (B33073) ring and the hexyldecyl side chain, researchers can fine-tune the electronic and physical characteristics of the resulting materials for specific applications.
One key area of focus is the synthesis of donor-acceptor (D-A) copolymers. In these materials, the this compound unit can act as the electron-rich donor, which is then copolymerized with various electron-deficient acceptor moieties. The choice of the acceptor unit can significantly influence the polymer's electronic energy levels, optical bandgap, and charge transport properties. For instance, incorporating strong electron-withdrawing units can lead to low-bandgap polymers that absorb a broader range of the solar spectrum, making them ideal for organic solar cells.
Computational modeling, particularly Density Functional Theory (DFT), will play a pivotal role in this rational design process. DFT simulations can predict the electronic structure, absorption spectra, and charge transport properties of new derivatives before they are synthesized in the lab. This theoretical guidance can help researchers to identify promising molecular structures and prioritize synthetic efforts, accelerating the discovery of high-performance materials.
Furthermore, controlling the regioregularity of poly(3-(2-hexyldecyl)thiophene) (P3HDT) remains a crucial aspect of its design. The arrangement of the side chains along the polymer backbone (head-to-tail vs. head-to-head or tail-to-tail) has a profound impact on the material's ability to self-assemble into ordered structures. rsc.org Highly regioregular P3HDT can form well-defined crystalline domains, which facilitate efficient charge transport. rsc.org Future research will focus on developing new polymerization techniques that offer even greater control over regioregularity, leading to materials with superior electronic performance.
Advanced Polymer Architectures for Enhanced Performance and Stability
Moving beyond simple linear polymers, the development of advanced polymer architectures offers a powerful strategy to enhance the performance and stability of this compound-based materials. These complex structures can provide improved processability, morphology control, and device longevity.
Block Copolymers: By covalently linking a block of P3HDT with a block of another polymer (either a conductor, semiconductor, or insulator), researchers can create materials with unique self-assembly properties. For example, a P3HDT-block-poly(styrene) (P3HDT-b-PS) copolymer could self-assemble into well-defined nanostructures, providing a route to control the morphology of the active layer in organic electronic devices. This can lead to improved charge separation and transport in organic solar cells.
Graft Copolymers: Grafting side chains of a different polymer onto the P3HDT backbone can be used to modify its solubility and compatibility with other materials. For instance, grafting hydrophilic side chains could make the polymer dispersible in more environmentally friendly solvents, reducing the reliance on chlorinated solvents commonly used in organic electronics fabrication.
Cross-linked Networks: Creating cross-linked networks of P3HDT can significantly enhance the thermal and morphological stability of the material. This is particularly important for applications where the device may be subjected to temperature fluctuations or mechanical stress. Cross-linking can prevent the degradation of the active layer morphology over time, leading to longer device lifetimes.
The table below summarizes some of the advanced polymer architectures and their potential benefits:
| Polymer Architecture | Key Feature | Potential Benefits |
| Block Copolymers | Covalently linked blocks of different polymers | Controlled self-assembly, improved morphology |
| Graft Copolymers | Side chains of a different polymer on the main backbone | Modified solubility, enhanced compatibility |
| Cross-linked Networks | Covalently linked polymer chains | Improved thermal and morphological stability |
Development of Novel Device Architectures
The unique properties of this compound-based materials are enabling the development of novel device architectures that go beyond traditional rigid electronics. The solution-processability and mechanical flexibility of P3HDT make it an ideal candidate for next-generation flexible and wearable devices.
Flexible and Stretchable Electronics: The demand for flexible displays, wearable sensors, and implantable medical devices is driving research into intrinsically flexible electronic materials. P3HDT, when blended with suitable elastomers or incorporated into stretchable polymer architectures, can be used to fabricate flexible organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.com Future work will focus on optimizing the mechanical and electrical properties of these flexible devices to withstand repeated bending and stretching without significant degradation in performance.
All-Polymer Solar Cells (APSCs): A promising area of research is the development of all-polymer solar cells, where both the electron donor and acceptor materials are polymers. nih.gov P3HDT can serve as the electron donor, and when paired with a suitable polymer acceptor, can lead to devices with improved mechanical robustness and long-term stability compared to traditional fullerene-based OSCs. nih.gov The ability to tune the properties of both the donor and acceptor polymers offers a high degree of control over the device performance.
Transparent and Semitransparent Devices: The development of transparent electronic devices is crucial for applications such as smart windows and transparent displays. By carefully controlling the thickness and morphology of the P3HDT active layer, it is possible to fabricate semitransparent solar cells that can be integrated into windows to generate electricity while still allowing light to pass through.
The following table highlights some novel device architectures and their potential applications:
| Device Architecture | Key Feature | Potential Applications |
| Flexible Electronics | Devices that can be bent and folded | Wearable sensors, flexible displays |
| All-Polymer Solar Cells | Both donor and acceptor are polymers | Mechanically robust and stable solar cells |
| Transparent Devices | Semitransparent active layers | Smart windows, transparent displays |
Exploration of New Application Domains for Thiophene-Based Materials
While organic solar cells and transistors have been the primary focus of research on thiophene-based materials, the unique properties of this compound and its derivatives open up possibilities for a range of new and exciting application domains.
Thermoelectric Devices: Thermoelectric materials can convert waste heat into useful electrical energy. Doped P3HDT has shown promise as a thermoelectric material due to its low thermal conductivity and tunable electrical conductivity. mdpi.com Future research will focus on optimizing the doping process and understanding the structure-property relationships to enhance the thermoelectric figure of merit (ZT) of P3HDT-based materials. mdpi.com This could lead to the development of flexible thermoelectric generators for powering wearable devices or for waste heat recovery in various industrial processes.
Bioelectronics: The interface between electronics and biological systems is a rapidly growing field. The biocompatibility and solution-processability of thiophene-based polymers make them suitable for applications in bioelectronics, such as biosensors and biocompatible electrodes. acs.orgfrontiersin.org For example, P3HDT-based transistors could be functionalized with enzymes or antibodies to create highly sensitive and selective biosensors for medical diagnostics. The development of biodegradable thiophene-based polymers also opens up possibilities for transient electronics that can be safely absorbed by the body after their intended use.
Neuromorphic Computing: Neuromorphic computing aims to develop computing systems that mimic the structure and function of the human brain. Organic synaptic transistors based on materials like P3HDT are being explored as building blocks for neuromorphic circuits. These devices can exhibit synaptic plasticity, which is a key feature of biological synapses. The ability to process information in a massively parallel and energy-efficient manner could lead to breakthroughs in artificial intelligence and machine learning.
The table below lists some emerging application domains for thiophene-based materials:
| Application Domain | Key Concept | Potential Impact |
| Thermoelectrics | Conversion of heat to electricity | Waste heat recovery, self-powered sensors |
| Bioelectronics | Interface with biological systems | Medical diagnostics, biocompatible implants |
| Neuromorphic Computing | Brain-inspired computing | Energy-efficient artificial intelligence |
Q & A
Q. What are the common synthetic routes for 2-(2-Hexyldecyl)thiophene, and how do reaction conditions influence purity and yield?
The synthesis of this compound typically involves Kumada coupling between 3-bromothiophene and 2-hexyldecyl magnesium bromide. Reaction parameters such as catalyst choice (e.g., Ni or Pd), solvent polarity, and temperature critically impact yield and purity. For example, elevated temperatures (80–100°C) in anhydrous THF enhance reaction efficiency, while rigorous exclusion of oxygen prevents side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as confirmed by NMR and HPLC .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be optimized to characterize this compound and its derivatives?
- NMR : and NMR in CDCl resolve alkyl chain protons (δ 0.8–1.6 ppm) and thiophene ring protons (δ 6.8–7.2 ppm). DEPT-135 distinguishes CH groups in the branched side chain.
- FTIR : Stretching vibrations at 3100–2800 cm (C–H in alkyl chains) and 690 cm (C–S in thiophene) confirm structural integrity.
- MS : High-resolution ESI-MS with m/z 308.24 [M+H] validates molecular weight. Cross-referencing with computational simulations (e.g., DFT) improves accuracy .
Q. What role does this compound play in enhancing polymer acceptor properties for organic solar cells (OSCs)?
Incorporating this compound into donor-acceptor copolymers (e.g., PPDI-HD2-T) improves π-π stacking and reduces HOMO-LUMO gaps, enhancing charge transport. Alkyl side chains increase solubility in non-halogenated solvents (e.g., o-xylene), enabling eco-friendly processing. Devices using these polymers achieve PCEs >14% due to balanced charge mobility and reduced recombination .
Advanced Research Questions
Q. How does side-chain orientation (e.g., regio-regular vs. regio-random) influence optoelectronic and mechanical properties in thiophene-based polymers?
Regio-regular side-chain alignment (e.g., in PBTFO-T-1) promotes ordered π-π stacking, increasing charge carrier mobility (up to 0.12 cm/V·s) and tensile strength (470% improvement). In contrast, regio-random polymers (e.g., PBTFO-T-2) exhibit disordered packing, leading to lower J (9.39% PCE) and mechanical brittleness. Grazing-incidence XRD and AFM are critical for correlating morphology with performance .
Q. How can researchers resolve contradictions in reported data on solubility versus device efficiency for this compound derivatives?
Conflicting data often arise from variations in polymer backbone design (e.g., donor-acceptor ratios) and processing solvents. For instance, alkyl side chains enhance solubility but may reduce crystallinity. Methodological solutions include:
Q. What experimental designs are recommended to study structure-property relationships in this compound-containing copolymers?
- Controlled Polymerization : Stille copolymerization with stoichiometric control of thiophene and acceptor monomers (e.g., PDI or BT units) to tune bandgaps.
- Side-Chain Engineering : Compare linear (2-ethylhexyl) vs. branched (2-hexyldecyl) chains via DSC and UV-vis spectroscopy.
- Accelerated Aging Tests : Expose devices to thermal stress (85°C) and humidity (85% RH) to evaluate stability, linked to side-chain hydrophobicity .
Q. How do synthetic pathways (e.g., Kumada vs. Stille coupling) affect the electronic properties of this compound-based materials?
- Kumada Coupling : Produces polymers with higher regioregularity but requires stringent anhydrous conditions. Yields ~70–80% with M ~50 kDa.
- Stille Coupling : Tolerates moisture better, achieving M >100 kDa but with broader dispersity (Đ = 2.1–2.5). Stille-synthesized polymers exhibit lower trap densities in OPVs due to fewer metallic residues .
Q. What mechanisms explain the enhanced mechanical flexibility of polymers incorporating this compound?
The branched 2-hexyldecyl side chain entangles with donor polymer backbones (e.g., P(NDI2HD-T)), distributing mechanical stress and increasing elongation at break by 60×. Dynamic mechanical analysis (DMA) shows a 470% improvement in toughness, attributed to energy dissipation via side-chain mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
